
1-methyl-N-(2-methylbutan-2-yl)pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-N-(2-methylbutan-2-yl)pyrazole-4-carboxamide, also known as A-796260, is a selective antagonist of the transient receptor potential vanilloid subtype 1 (TRPV1) ion channel. This compound has been extensively studied for its potential therapeutic applications in pain management and inflammation.
科学研究应用
1-methyl-N-(2-methylbutan-2-yl)pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in pain management and inflammation. The TRPV1 ion channel is known to play a crucial role in the perception of pain and inflammation. This compound, being a selective antagonist of TRPV1, has been found to be effective in reducing pain and inflammation in various animal models. It has also been studied for its potential use in treating neuropathic pain, osteoarthritis, and other chronic pain conditions.
作用机制
1-methyl-N-(2-methylbutan-2-yl)pyrazole-4-carboxamide acts as a selective antagonist of the TRPV1 ion channel. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid. Activation of TRPV1 leads to the influx of calcium ions, which triggers the release of neurotransmitters that signal pain and inflammation. This compound blocks the activation of TRPV1 by binding to a specific site on the channel, thereby preventing the influx of calcium ions and reducing the release of neurotransmitters.
Biochemical and Physiological Effects
This compound has been found to have significant biochemical and physiological effects in animal models. In a study conducted on rats, this compound was found to reduce thermal hyperalgesia and mechanical allodynia, which are indicators of pain and inflammation. It has also been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. These findings suggest that this compound has potent anti-inflammatory and analgesic effects.
实验室实验的优点和局限性
One of the major advantages of 1-methyl-N-(2-methylbutan-2-yl)pyrazole-4-carboxamide is its selectivity for TRPV1. This makes it a useful tool for studying the role of TRPV1 in pain and inflammation. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its effectiveness in chronic pain conditions.
未来方向
There are several future directions for the study of 1-methyl-N-(2-methylbutan-2-yl)pyrazole-4-carboxamide. One area of research is the development of more potent and selective TRPV1 antagonists. Another area of research is the investigation of the potential use of this compound in combination with other analgesic and anti-inflammatory agents. Additionally, the role of TRPV1 in other physiological processes, such as thermoregulation and metabolism, warrants further investigation.
Conclusion
In conclusion, this compound is a selective antagonist of the TRPV1 ion channel that has shown promise in the treatment of pain and inflammation. Its mechanism of action involves blocking the influx of calcium ions and reducing the release of neurotransmitters. This compound has significant biochemical and physiological effects in animal models, and its selectivity for TRPV1 makes it a useful tool for studying the role of TRPV1 in pain and inflammation. However, its poor solubility and short half-life limit its effectiveness in chronic pain conditions. Further research is needed to develop more potent and selective TRPV1 antagonists and investigate the potential use of this compound in combination with other agents.
合成方法
The synthesis of 1-methyl-N-(2-methylbutan-2-yl)pyrazole-4-carboxamide involves a multistep process starting from commercially available starting materials. The first step involves the condensation of 2-methyl-2-butanol with ethyl acetoacetate to form 2-methyl-2-butylacetoacetate. This intermediate is then converted into the pyrazole ring system via a cyclization reaction with hydrazine hydrate. Finally, the carboxamide group is introduced through a reaction with chloroacetyl chloride. The resulting product is then purified through column chromatography to obtain pure this compound.
属性
IUPAC Name |
1-methyl-N-(2-methylbutan-2-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-5-10(2,3)12-9(14)8-6-11-13(4)7-8/h6-7H,5H2,1-4H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOYBWWYDKNVIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CN(N=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

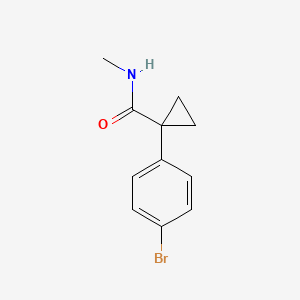
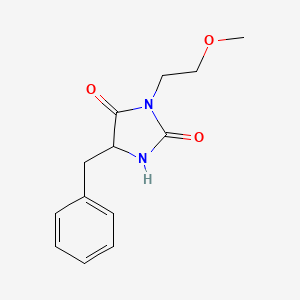
![2,5-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)benzamide](/img/structure/B7516713.png)
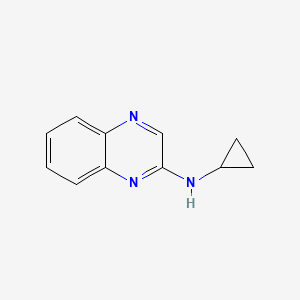
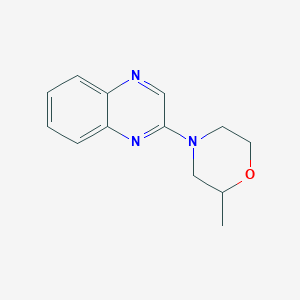

![3-Methyl-5-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516729.png)
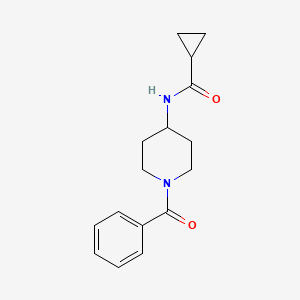
![3-Methyl-5-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516737.png)
![N-[(4-methoxyphenyl)methyl]-1,1-dioxo-N-[(1-phenylpyrazol-4-yl)methyl]thiolan-3-amine](/img/structure/B7516744.png)

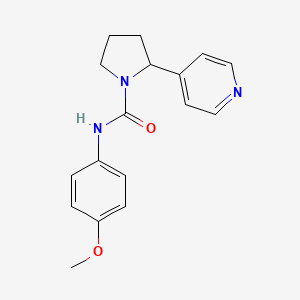
![2-Benzylhexahydro-1H-pyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7516775.png)
![2-[(4-Chlorophenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7516779.png)